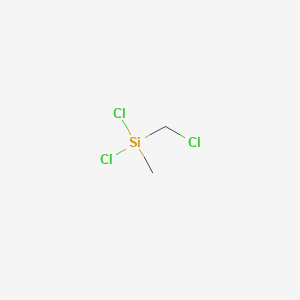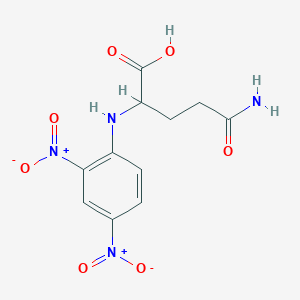
N2-(2,4-二硝基苯基)-L-谷氨酰胺
描述
“N2-(2,4-Dinitrophenyl)-L-glutamine” is a compound that includes a 2,4-dinitrophenyl group. 2,4-Dinitrophenol (2,4-DNP) is an organic compound with the formula HOC6H3(NO2)2 . It has been used in explosives manufacturing and as a pesticide and herbicide . In humans, DNP causes dose-dependent mitochondrial uncoupling, causing the rapid loss of ATP as heat and leading to uncontrolled hyperthermia .
Molecular Structure Analysis
The molecular structure of 2,4-DNP, a component of “N2-(2,4-Dinitrophenyl)-L-glutamine”, includes two nitro groups (NO2) attached to a benzene ring, along with a hydroxyl group (OH) . The specific molecular structure of “N2-(2,4-Dinitrophenyl)-L-glutamine” would likely include these groups, along with additional groups related to the L-glutamine component.Chemical Reactions Analysis
2,4-DNP is known to exhibit significant nonlinear pharmacokinetics, which may be attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . It’s also known to help move protons across membranes in cells, resulting in a reduction in the production of ATP .Physical And Chemical Properties Analysis
2,4-DNP is a yellow, crystalline solid with a sweet, musty odor . It sublimates, is volatile with steam, and is soluble in most organic solvents as well as aqueous alkaline solutions . The specific physical and chemical properties of “N2-(2,4-Dinitrophenyl)-L-glutamine” would likely depend on the properties of the L-glutamine component in addition to those of 2,4-DNP.科学研究应用
色谱分析
N2-(2,4-二硝基苯基)-L-谷氨酰胺已被用于色谱研究。Allenmark和Andersson(1986年)利用牛血清白蛋白硅柱展示了N-(2,4-二硝基苯基)-氨基酸的光学分辨,包括谷氨酰衍生物,在细胞壁水解产物中分析细菌标记化合物如D-丙氨酸和D-谷氨酸是重要的(Allenmark & Andersson, 1986)。
肽研究
Loudfoot和Chan(1967年)将他们对2,4-二硝基苯基肽的研究扩展到包括N2-(2,4-二硝基苯基)-L-谷氨酰胺。他们发现电泳和薄层色谱对于分离和纯化这些肽是有效的,有助于我们了解它们的性质和潜在应用(Loudfoot & Chan, 1967)。
免疫学研究
N2-(2,4-二硝基苯基)-L-谷氨酰胺已参与免疫学研究。Bullock、Katz和Benacerraf(1975年)探讨了它在诱导T淋巴细胞反应中的作用,揭示了T和B淋巴细胞之间耐受机制的显著操作差异(Bullock et al., 1975)。
谷氨酰胺研究
Lacey和Wilmore(2009年)对谷氨酰胺进行了研究,它是N2-(2,4-二硝基苯基)-L-谷氨酰胺的组成部分,突出了它在细胞代谢中的独特作用,并在危重病患者中作为一种有条件必需氨基酸的潜力(Lacey & Wilmore, 2009)。
半抗原特异性耐受
Katz、Davie、Paul和Benacerraf(1971年)研究了给予非免疫原性的2,4-二硝基苯基结合物,包括谷氨酰胺的给药,诱导半抗原特异性耐受。这项研究有助于我们了解抗体反应和免疫耐受(Katz et al., 1971)。
安全和危害
2,4-DNP is considered hazardous. It’s flammable, harmful if swallowed, and can cause severe skin burns and eye damage . It’s also toxic to aquatic life . The safety and hazards of “N2-(2,4-Dinitrophenyl)-L-glutamine” would likely depend on these hazards, as well as any additional hazards associated with the L-glutamine component.
属性
IUPAC Name |
(2S)-5-amino-2-(2,4-dinitroanilino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O7/c12-10(16)4-3-8(11(17)18)13-7-2-1-6(14(19)20)5-9(7)15(21)22/h1-2,5,8,13H,3-4H2,(H2,12,16)(H,17,18)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIFDVJRECUYJH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298243 | |
| Record name | N2-(2,4-Dinitrophenyl)-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(2,4-Dinitrophenyl)-L-glutamine | |
CAS RN |
1602-41-1 | |
| Record name | N2-(2,4-Dinitrophenyl)-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1602-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-(2,4-Dinitrophenyl)-L-glutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001602411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-(2,4-Dinitrophenyl)-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-(2,4-dinitrophenyl)-L-glutamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



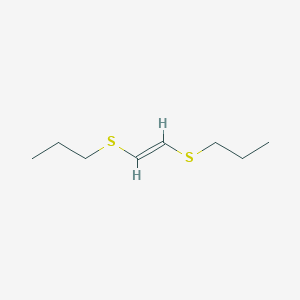
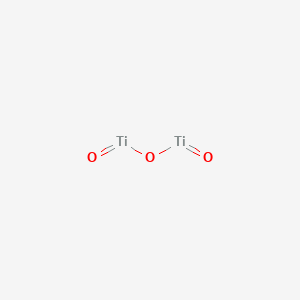
![Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate](/img/structure/B75371.png)
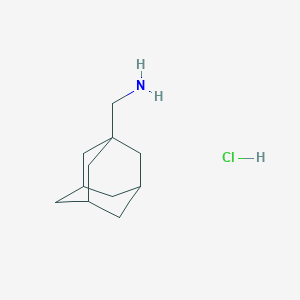
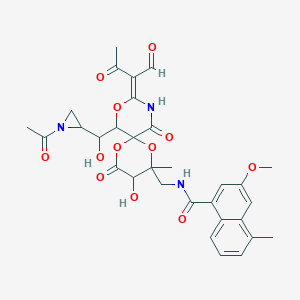
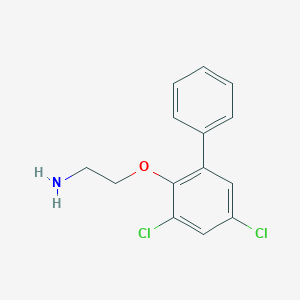
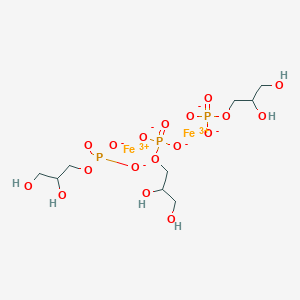
![2-(Pyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B75380.png)
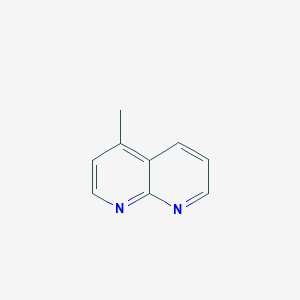
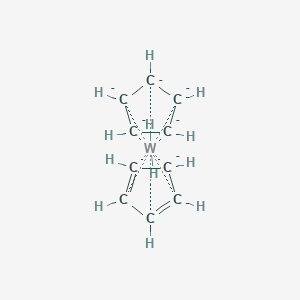
![[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B75386.png)


